Ethyl 2-(dibromomethyl)thiazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(dibromomethyl)thiazole-5-carboxylate is a chemical compound with the molecular formula C7H7Br2NO2S. It belongs to the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(dibromomethyl)thiazole-5-carboxylate typically involves the bromination of ethyl thiazole-5-carboxylate. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction proceeds through the formation of a dibromomethyl intermediate, which is then converted to the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(dibromomethyl)thiazole-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The dibromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new thiazole derivatives.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the dibromomethyl group can lead to the formation of methylthiazole derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: New thiazole derivatives with various functional groups.
Oxidation Reactions: Sulfoxides or sulfones.
Reduction Reactions: Methylthiazole derivatives.
Scientific Research Applications
Ethyl 2-(dibromomethyl)thiazole-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of biologically active thiazole derivatives with potential antimicrobial, antifungal, and anticancer properties.
Agriculture: Thiazole derivatives are explored for their potential use as pesticides and herbicides.
Materials Science: The compound is used in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of ethyl 2-(dibromomethyl)thiazole-5-carboxylate is primarily based on its ability to interact with biological targets through its dibromomethyl and thiazole moieties. The dibromomethyl group can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition of their activity. The thiazole ring can interact with various receptors and enzymes, modulating their function and leading to diverse biological effects .
Comparison with Similar Compounds
Ethyl 2-(dibromomethyl)thiazole-5-carboxylate can be compared with other thiazole derivatives such as:
Ethyl thiazole-5-carboxylate: Lacks the dibromomethyl group, making it less reactive in substitution reactions.
Ethyl 2-bromo-4-methylthiazole-5-carboxylate: Contains a single bromine atom, leading to different reactivity and biological activity.
Ethyl 2-(3-nitrophenyl)thiazole-5-carboxylate: Contains a nitrophenyl group, which imparts different electronic properties and biological activities
This compound is unique due to its dibromomethyl group, which enhances its reactivity and potential for forming diverse derivatives with various biological activities .
Properties
Molecular Formula |
C7H7Br2NO2S |
---|---|
Molecular Weight |
329.01 g/mol |
IUPAC Name |
ethyl 2-(dibromomethyl)-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C7H7Br2NO2S/c1-2-12-7(11)4-3-10-6(13-4)5(8)9/h3,5H,2H2,1H3 |
InChI Key |
MPIDYLOTRBUIRV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(S1)C(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.